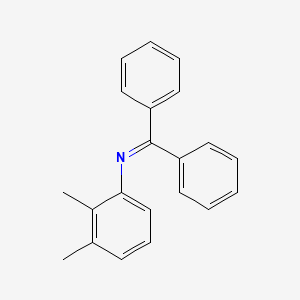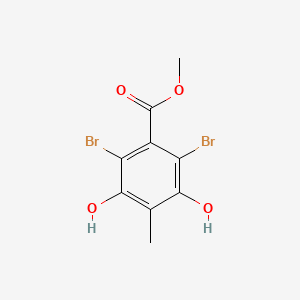
Ethyl 3-hydroxyoct-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroxyoct-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, specifically, has a unique structure that includes a hydroxyl group and a double bond, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyoct-4-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The starting material, often an ester like ethyl acetoacetate, is deprotonated using a strong base such as sodium ethoxide in ethanol to form the enolate ion. This enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions. These reactions typically use catalysts to increase the reaction rate and yield. The process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester.
化学反应分析
Types of Reactions
Ethyl 3-hydroxyoct-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl_2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of ethyl 3-oxooct-4-enoate.
Reduction: Formation of ethyl 3-hydroxyoctanoate.
Substitution: Formation of ethyl 3-chlorooct-4-enoate.
科学研究应用
Ethyl 3-hydroxyoct-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of ethyl 3-hydroxyoct-4-enoate involves its interaction with various molecular targets. The hydroxyl group and double bond allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
相似化合物的比较
Ethyl 3-hydroxyoct-4-enoate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of both a hydroxyl group and a double bond. This structural difference imparts distinct chemical properties and reactivity.
Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
This compound stands out due to its multifunctional groups, making it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
61097-26-5 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
ethyl 3-hydroxyoct-4-enoate |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI 键 |
XMPCJVQMSDZJJS-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CC(CC(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
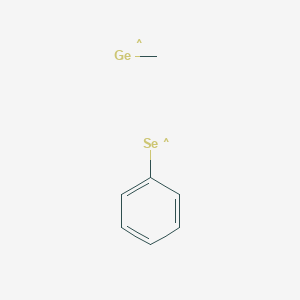
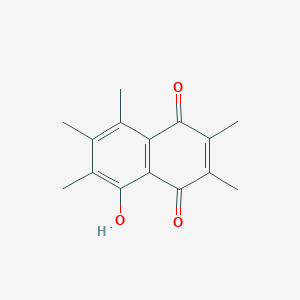
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
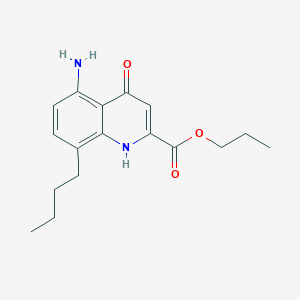

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)
